1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone
Overview
Description
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone is a complex organic compound that features a benzofuran ring and a tetrahydroquinoline moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties . The incorporation of the tetrahydroquinoline structure further enhances its potential pharmacological applications.
Preparation Methods
The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone can be achieved through several synthetic routes:
Acid-Catalyzed Cyclization: This method involves the cyclization of compounds containing a carbonyl group through dehydration.
Palladium or Platinum-Catalyzed Ring Closure: This approach uses an intramolecular Wittig reaction or o-(acyloxy)benzyl anions.
Condensation of Activated Methylene: This method follows Dieckmann reaction conditions or involves ketene intermediate cyclization.
Intramolecular Friedel–Crafts Reaction: This reaction constructs the benzofuran ring through an acid-catalyzed process.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing side reactions.
Chemical Reactions Analysis
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone undergoes various chemical reactions:
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone can be compared with other benzofuran derivatives:
Amiodarone: An antiarrhythmic agent with a benzofuran structure, used for treating cardiac dysrhythmias.
Dronedarone: A benzofuran derivative used to prevent atrial fibrillation and atrial flutter.
Naltrindole: A benzofuran derivative that acts as an antagonist of opioid receptors.
The uniqueness of this compound lies in its combined benzofuran and tetrahydroquinoline structures, which confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-14-10-15(2)21-17(13-24-19(21)11-14)12-20(23)22-9-5-7-16-6-3-4-8-18(16)22/h3-4,6,8,10-11,13H,5,7,9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWCGVWGIBUDIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)N3CCCC4=CC=CC=C43)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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